

An In-depth Technical Guide to Methyl 3-amino-2-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-3-fluorobenzoate

Cat. No.: B170274

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 3-amino-2-fluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

Methyl 3-amino-2-fluorobenzoate is an aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an amino group at position 3. The presence of these functional groups imparts specific chemical reactivity and physical characteristics to the molecule.[2]

Molecular Formula: $C_8H_8FNO_2$ [2][4][5][6]

Appearance: At room temperature, it is typically a white to off-white crystalline solid or powder.[2][3]

** IUPAC Name: ** Methyl 3-amino-2-fluorobenzoate

SMILES: COC(=O)C1=C(F)C(N)=CC=C1[4]

InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N

The key physicochemical properties of Methyl 3-amino-2-fluorobenzoate are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	169.15 g/mol	[2] [4] [5] [6]
CAS Number	1195768-18-3	[1] [2] [3] [4] [5] [6]
Density	1.3 ± 0.1 g/cm ³	[1]
Boiling Point	282.6 ± 25.0 °C at 760 mmHg	[1] [7]
Solubility	Limited in water (1.6 g/L at 25 °C); Soluble in ethanol, methanol, and acetone.	[2] [3]

Experimental Protocols: Synthesis of Methyl 3-amino-2-fluorobenzoate

A common method for the synthesis of Methyl 3-amino-2-fluorobenzoate involves the reduction of a nitro-substituted precursor. The following protocol is based on established procedures.[\[1\]](#)

Reaction: Reduction of Methyl 2-fluoro-3-nitro-6-chlorobenzoate

Materials:

- Methyl 2-fluoro-3-nitro-6-chlorobenzoate (0.42 mol, 98.1 g)
- 10% Palladium on Carbon (Pd/C) (5.0 g)
- Methanol (500 g)
- Ethyl acetate
- Sodium carbonate solution
- Methyl tert-butyl ether

- Heptane

Procedure:

- To an autoclave reactor, add 98.1 g (0.42 mol) of Methyl 2-fluoro-3-nitro-6-chlorobenzoate, 5.0 g of 10% Pd/C, and 500 g of methanol.[1]
- Maintain the temperature at 35-40°C and apply hydrogen pressure at 0.7-0.8 MPa for 10 hours.[1]
- After the reaction is complete, filter off the catalyst.[1]
- Concentrate the filtrate until it is no longer runny.[1]
- Add ethyl acetate and a sodium carbonate solution to the concentrated residue to adjust the pH to 8-9.[1]
- Extract the product with ethyl acetate and concentrate the organic phase to dryness.[1]
- The crude product is then triturated with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to yield 66.5 g of Methyl 3-amino-2-fluorobenzoate (93.6% yield, 99.3% purity by HPLC).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-amino-2-fluorobenzoate from its precursor.



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Caption: Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

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